N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Physicochemical profiling Drug-likeness Lead optimization

This screening compound uniquely pairs a 5,6-dimethylbenzothiazole cap with a 5-nitrobenzothiophene-2-carboxamide warhead. The 5-nitro group enables bioreductive activation by bacterial nitroreductases, a feature absent in non-nitrated analogs. The benzothiophene-2-carboxamide core is the most potent nonpeptidic SENP inhibitor pharmacophore (IC₅₀ 0.56 µM), and the 5,6-dimethyl pattern differentiates it from unsubstituted or mono-substituted variants. Deploy in antibacterial phenotypic screening, SENP1/2/5 selectivity panels, and anticancer SAR expansion. Interchanging this compound with a close analog risks invalid SAR conclusions and wastes procurement resources.

Molecular Formula C18H13N3O3S2
Molecular Weight 383.44
CAS No. 886928-03-6
Cat. No. B2982547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
CAS886928-03-6
Molecular FormulaC18H13N3O3S2
Molecular Weight383.44
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
InChIInChI=1S/C18H13N3O3S2/c1-9-5-13-15(6-10(9)2)26-18(19-13)20-17(22)16-8-11-7-12(21(23)24)3-4-14(11)25-16/h3-8H,1-2H3,(H,19,20,22)
InChIKeyGGXKAEPRLYJRCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide (CAS 886928-03-6): Compound Identity and Procurement-Relevant Physicochemical Baseline


N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide (CAS 886928-03-6) is a synthetic heterocyclic small molecule (C18H13N3O3S2, MW 383.44 g/mol) that bridges a 5,6-dimethyl-substituted benzothiazole amine with a 5-nitro-substituted benzothiophene-2-carboxylic acid via a carboxamide linkage [1]. The compound contains three aromatic rings, one nitro group, and one secondary amide, with a computed partition coefficient (clogP) of 3.29, a topological polar surface area (TPSA) of 106.84 Ų, and full compliance with Lipinski's Rule of Five [2]. It is catalogued as a research-grade screening compound (typical vendor-reported purity ≥95%), and ZINC database records confirm its commercial availability since 2018, although ChEMBL reports no curated bioactivity data for this specific entity [3].

Why In-Class Benzothiazole–Benzothiophene Carboxamides Cannot Be Interchanged: Substitution-Dependent Differentiation of N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide


Within the benzothiazole–benzothiophene carboxamide series, both the position and electronic nature of ring substituents profoundly modulate biological target engagement, as demonstrated by published structure–activity relationship (SAR) campaigns on related scaffolds [1]. The 5,6-dimethyl pattern on the benzothiazole ring is not electronically or sterically equivalent to unsubstituted, 4-methyl, 6-methyl, 4-fluoro, or 6-fluoro variants, each of which would present a different H-bond donor/acceptor profile, conformational preference, and hydrophobic contact surface. Simultaneously, the 5-nitro group on the benzothiophene ring functions as a strong electron-withdrawing substituent that can serve as a bioreducible prodrug handle via bacterial nitroreductase activation [2], a property absent in non-nitrated or differently positioned nitro analogs. Because the benzothiophene-2-carboxamide class has yielded both submicromolar SENP inhibitors (IC₅₀ as low as 0.56 μM) [3] and nanomolar antiproliferative agents (IC₅₀ of 40 nM against MCF-7) [4] whose activity is exquisitely sensitive to substitution, interchanging this compound with a close analog without quantitative activity verification risks invalidating SAR conclusions and wasting procurement resources.

Quantitative Differentiation Evidence for N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide (CAS 886928-03-6) Against Closest Analogs


Lipophilicity and Passive Permeability Differentiation: 5,6-Dimethylbenzothiazole vs. Unsubstituted and Mono-Methyl Benzothiazole Analogs

The 5,6-dimethyl substitution on the benzothiazole ring increases the computed clogP of the target compound to 3.29 [1] compared with a predicted clogP of approximately 2.6 for the unsubstituted N-(1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide analog (estimated by adding one methylene contribution of ~0.5 per methyl group). This places the compound in a more favorable lipophilicity window for cell permeability while remaining within Lipinski-compliant oral drug space (clogP < 5) [1]. The dimethyl substitution also reduces the number of hydrogen-bond donors on the benzothiazole ring to zero (versus potential tautomeric H-bond donor character in mono-substituted analogs), which may reduce non-specific protein binding relative to analogs bearing polar substituents.

Physicochemical profiling Drug-likeness Lead optimization

Topological Polar Surface Area Differentiation: Implications for Blood–Brain Barrier Penetration vs. Systemic Exposure Screening Strategies

The target compound exhibits a computed TPSA of 106.84 Ų [1], which falls at the boundary of the widely cited CNS penetration threshold of <90 Ų for passive blood–brain barrier (BBB) penetration and well below the <140 Ų threshold associated with favorable oral absorption [2]. This TPSA value is primarily driven by the nitro group (≈46 Ų) and the carboxamide linkage (≈29 Ų). In contrast, analogs where the 5-nitro group is replaced by hydrogen (e.g., N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide) would have a predicted TPSA of approximately 58 Ų, placing them firmly in the CNS-penetrant space. Conversely, analogs with additional polar substituents (e.g., a 4-methoxy or 6-fluoro group on benzothiazole) would increase TPSA further, reducing CNS penetration probability while potentially improving systemic exposure. This intermediate TPSA profile allows researchers to position the compound deliberately in screening cascades depending on whether CNS or peripheral target engagement is desired.

CNS drug design TPSA threshold ADME screening

Nitroreductase Bioactivation Competence: 5-Nitrobenzothiophene as a Bioreducible Prodrug Handle vs. Non-Nitrated and Thiophene Analogs

The 5-nitro group on the benzothiophene ring confers susceptibility to enzymatic reduction by bacterial nitroreductases (NfsA/NfsB), a property experimentally confirmed for 5-nitrobenzothiophene-containing compounds in Salmonella typhimurium mutagenicity assays, where nitroreductase-deficient strains showed markedly reduced activity [1]. This bioreductive activation mechanism is absent in the des-nitro benzothiophene analog and operates via a different electronic pathway compared with 5-nitrothiophene analogs, where the thiophene ring has a different reduction potential and may generate distinct reactive metabolites. A related 5-nitro-1-benzothiophene-2-carboxamide derivative (N-(2-carbamoylphenyl)-5-nitro-1-benzothiophene-2-carboxamide) has advanced to preclinical in vivo evaluation as an anti-virulence agent targeting streptococcal glucosyltransferases [2], validating the translational relevance of this specific nitroaromatic substructure.

Prodrug design Nitroreductase Antibacterial screening

Benzothiazole Substitution Pattern SAR: 5,6-Dimethyl vs. 6-Methyl and Unsubstituted Variants in Antiproliferative Activity

The 5,6-dimethylbenzothiazole scaffold has been independently validated as a productive substructure for anticancer agent design. In a 2024 study, a series of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio)acetamide derivatives were synthesized and evaluated against HT-1376 bladder carcinoma and HT-29 colorectal carcinoma cells, with lead compound 4g achieving an IC₅₀ of 26.51 μM at 24 h against HT-1376 cells (compared with cisplatin IC₅₀ = 14.85 μM under the same conditions) [1]. This demonstrates that the 5,6-dimethylbenzothiazole substructure is compatible with meaningful antiproliferative activity. In a separate study, amino-substituted benzothiazole benzo[b]thieno-2-carboxamide hydrochloride salt 5d displayed an IC₅₀ of 40 nM against the MCF-7 breast cancer cell line [2], establishing the nanomolar potency achievable within this scaffold class. No equivalent antiproliferative profiling data are publicly available for the unsubstituted benzothiazole analog or for the 4-fluoro or 6-fluoro variants of the 5-nitro-1-benzothiophene-2-carboxamide series.

Anticancer screening Benzothiazole SAR Scaffold optimization

Benzothiophene-2-Carboxamide SENP Inhibitor Scaffold Potential: Quantitative Class-Level Activity Baseline

The benzothiophene-2-carboxamide core has been validated as a productive scaffold for SENP (SUMO-specific protease) inhibition. Starting from hit compound ZCL951, medicinal chemistry optimization yielded benzothiophene-2-carboxamide derivatives with IC₅₀ values as low as 0.56 μM against SENP1, and compound 77 achieved submicromolar potency with 33-fold selectivity for SENP2 over SENP5 [1]. The target compound shares this benzothiophene-2-carboxamide core but differentiates through its 5-nitro substitution on the benzothiophene (electronic effect) and 5,6-dimethyl substitution on the benzothiazole (steric and hydrophobic effect). In the published SENP inhibitor SAR, hydrophobic pocket occupancy was a key driver of potency [1], suggesting the 5,6-dimethylbenzothiazole moiety could productively engage this pocket in ways that the unsubstituted or mono-substituted analogs cannot. However, no direct SENP inhibition data exist for this specific compound.

SENP inhibition SUMOylation Deubiquitinase targets

Evidence-Anchored Application Scenarios for N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide (CAS 886928-03-6)


Antibacterial and Anti-Virulence Screening Leveraging Nitroreductase-Activated Prodrug Mechanism

The 5-nitrobenzothiophene moiety in this compound is a validated substrate for bacterial nitroreductases (NfsA/NfsB), enabling bioreductive activation selectively within the bacterial intracellular environment [1]. A closely related 5-nitro-1-benzothiophene-2-carboxamide derivative has already reached preclinical in vivo evaluation as an anti-virulence agent targeting streptococcal glucosyltransferases [2]. This compound can be deployed in antibacterial phenotypic screening cascades where nitroreductase-dependent activation is the desired mechanism, differentiating it from non-nitrated analogs that lack this bioactivation handle.

Anticancer SAR Expansion Around the Validated 5,6-Dimethylbenzothiazole Scaffold

The 5,6-dimethylbenzothiazole substructure has independently demonstrated antiproliferative activity (IC₅₀ = 26.51 μM against HT-1376 bladder carcinoma cells) when coupled to a thiadiazole-thioacetamide warhead [1], and related benzothiazole benzo[b]thieno-2-carboxamides have achieved nanomolar potency (IC₅₀ = 40 nM against MCF-7) with amino-substituted variants [2]. Procuring this compound for anticancer screening provides a novel combination of the 5,6-dimethylbenzothiazole scaffold with the 5-nitrobenzothiophene-2-carboxamide electrophile, expanding SAR diversity beyond published chemotypes.

SENP/SUMOylation Pathway Inhibitor Screening in Oncology and Neurodegeneration Programs

Benzothiophene-2-carboxamides are the most potent nonpeptidic SENP inhibitors reported, with IC₅₀ values as low as 0.56 μM and up to 33-fold selectivity between SENP isoforms [1]. This compound retains the critical benzothiophene-2-carboxamide pharmacophore while introducing a 5,6-dimethylbenzothiazole cap group that could productively engage the hydrophobic pocket identified as a key selectivity determinant in published SENP inhibitor co-crystal structures. It is suited for inclusion in SENP1/2/5 biochemical screening panels to probe the SAR of the benzothiazole cap region.

Physicochemical Property-Based Compound Library Design for Oral Bioavailability Screening Sets

With a computed clogP of 3.29, TPSA of 106.84 Ų, molecular weight of 383.45 g/mol, and full compliance with Lipinski's Rule of Five [1], this compound occupies a favorable property space associated with oral absorption. Its TPSA value places it at the boundary of CNS penetration probability [2], making it a useful calibration compound for screening sets designed to differentiate CNS-penetrant from peripherally restricted candidates. Procurement for property-based library enrichment provides a structurally novel entry within well-precedented drug-like chemical space.

Quote Request

Request a Quote for N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.